molecular formula C13H19N5 B11746768 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11746768
M. Wt: 245.32 g/mol
InChI Key: HQEWHRLGZOOYHD-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 1-methyl-1H-pyrazole-3-carbaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms and metabolic processes .

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H19N5/c1-17-7-6-11(16-17)8-14-12-9-15-18(10-12)13-4-2-3-5-13/h6-7,9-10,13-14H,2-5,8H2,1H3

InChI Key

HQEWHRLGZOOYHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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